L-Buthionine Sulfoxide

Description

BenchChem offers high-quality L-Buthionine Sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Buthionine Sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

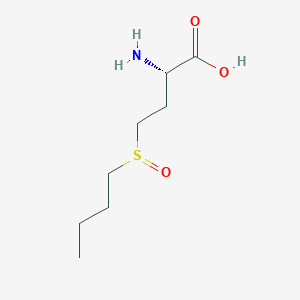

IUPAC Name |

(2S)-2-amino-4-butylsulfinylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-2-3-5-13(12)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-,13?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSTWSVCBVYHO-OGUFLRPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: L-Buthionine Sulfoximine (BSO)

Mechanism, Kinetics, and Experimental Application [1]

Executive Summary

This guide details the mechanism and application of L-Buthionine Sulfoximine (BSO) , the gold-standard inhibitor of glutathione (GSH) synthesis.[1][2]

Note on Nomenclature: While occasionally referred to colloquially as "sulfoxide" due to structural similarities, the active pharmacological agent is L-Buthionine-S,R-Sulfoximine .[1] This guide focuses on this specific compound (CAS: 5072-26-4) to ensure experimental validity.

BSO functions as a potent, specific, and irreversible inhibitor of

Part 1: Molecular Mechanism of Action[1]

The efficacy of BSO lies in its ability to mimic the transition state of the enzyme substrate complex.

1.1 The Target: Glutamate-Cysteine Ligase (GCL)

GSH synthesis occurs in two steps.[1][4][5][6] The first, catalyzed by GCL, is the rate-limiting step:

1.2 Suicide Inhibition Mechanism

BSO is a transition-state analog .[1] It does not merely compete for the active site; it undergoes catalytic processing that locks the enzyme.

-

Binding: BSO binds to the glutamate-binding site of the GCL catalytic subunit (GCLC).

-

Phosphorylation: In the presence of ATP and Mg²⁺, GCL phosphorylates the sulfoximine nitrogen of BSO.

-

Irreversible Locking: The resulting phosphorylated BSO analog binds tightly and non-covalently (essentially irreversibly) to the active site, preventing the entry of glutamate.

Stereospecificity: The inhibitory activity resides almost exclusively in the L-S-isomer . However, the reagent is commonly supplied as L-Buthionine-(S,R)-sulfoximine (a diastereomeric mixture), which is effective because the R-isomer is inert but non-interfering.[1]

1.3 Pathway Visualization (DOT Diagram)

Figure 1: The BSO mechanism.[1] BSO hijacks the phosphorylation step at the GCL active site, creating a dead-end complex that halts GSH production.

Part 2: Pharmacokinetics & Cellular Dynamics[1]

Understanding the kinetics of depletion is critical for experimental design. BSO does not degrade existing GSH; it stops new synthesis. Therefore, the rate of GSH depletion depends entirely on the cell's natural GSH turnover rate (efflux and consumption).[1]

2.1 Cellular Uptake and Depletion Profile

-

Uptake: BSO enters cells via amino acid transporters.

-

Lag Phase: There is often a lag of 1–2 hours before significant GSH drops are observed, as the existing pool must be consumed.

-

Maximum Depletion: Typically achieved between 12 to 24 hours post-treatment.

-

Recovery: Once BSO is removed, GCL activity recovers slowly as new enzyme must often be synthesized (turnover) or the inhibitor slowly dissociates (though functionally irreversible in short timeframes).[1]

2.2 Quantitative Data Summary

| Parameter | Value / Description | Context |

| IC50 (Enzyme) | ~2–5 µM | Direct inhibition of isolated GCL.[1] |

| Effective Dose (In Vitro) | 10 µM – 1 mM | 100 µM is standard for >90% depletion in 24h.[1] |

| Effective Dose (In Vivo) | 4 mmol/kg (IP) or 20–30 mM (Water) | High clearance requires high dosing.[1] |

| Plasma Half-life | < 2 hours | Rapid renal clearance.[1] |

| GSH Depletion Limit | ~90–95% | Mitochondrial GSH pools are more resistant to depletion than cytosolic pools. |

Part 3: Experimental Protocols

3.1 In Vitro Depletion Workflow

Objective: Sensitize cancer cells to ferroptosis or chemotherapy.[1]

-

Preparation:

-

Dissolve L-Buthionine-(S,R)-sulfoximine in sterile water or PBS to create a 100 mM stock solution .

-

Filter sterilize (0.22 µm).[1] Store at -20°C (stable for >1 year).

-

-

Seeding:

-

Seed cells (e.g., HeLa, A549) at 30–40% confluence.[1] Allow adherence for 24h.

-

-

Treatment:

-

Validation (Essential Step):

-

Challenge:

-

Apply secondary treatment (e.g., Erastin, Cisplatin) after the 24h BSO pre-incubation for maximum synergy.[1]

-

3.2 In Vivo Administration (Murine Models)

Objective: Chronic GSH suppression in xenografts.

-

Route: Drinking Water (Preferred for chronic stress).[1]

-

Dosage: 20 mM to 30 mM BSO in water.[1]

-

Consideration: BSO is chemically stable in water.[1] Replace water bottles every 2–3 days to prevent bacterial growth, not due to BSO degradation.

-

Control: Monitor animal weight; severe GSH depletion can affect gut integrity over long durations (>3 weeks).[1]

3.3 Experimental Workflow Diagram (DOT)

Figure 2: Standard workflow for BSO-mediated sensitization.[1] Note the mandatory incubation period to allow natural GSH turnover.

Part 4: Therapeutic Implications & Resistance[1]

4.1 Reversing Drug Resistance

Many tumors upregulate GSH to neutralize platinum-based drugs (Cisplatin) and alkylating agents.[1] BSO reverses this by depleting the conjugation substrate.

-

Clinical Limitation: BSO has a short half-life and can cause non-specific toxicity (leukopenia) when combined with chemotherapy, limiting its clinical success to date despite robust preclinical data.[1]

4.2 Ferroptosis Induction

BSO is a Class I Ferroptosis Inducer (GSH Depleter).[1][7]

-

Mechanism: By lowering GSH, BSO inactivates GPX4 (Glutathione Peroxidase 4), the sole enzyme responsible for reducing lipid hydroperoxides.[1][7]

-

Nuance: BSO alone is often less potent than xCT inhibitors (like Erastin) because it does not alter the cystine/cysteine redox balance as drastically. However, it is highly synergistic with iron donors or RSL3.

References

-

Griffith, O. W. (1982).[1] Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis.[1] Journal of Biological Chemistry.[1]

-

Anderson, M. E. (1998).[1] Glutathione: an overview of biosynthesis and modulation. Chemico-Biological Interactions.[1][3]

-

Dixon, S. J., et al. (2012).[1] Ferroptosis: an iron-dependent form of nonapoptotic cell death.[1][8] Cell.[1][2][9][10][11]

-

O'Dwyer, P. J., et al. (1996).[1] Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer.[1][12][13] Journal of Clinical Oncology.[1] [1]

-

Chen, X., et al. (2021).[1] Ferroptosis: mechanisms and links to diseases. Signal Transduction and Targeted Therapy.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. DL-Buthionine-(S,R)-sulfoximine | C8H18N2O3S | CID 119565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Systemic L-Buthionine -S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cysteine preservation confers resistance to glutathione-depleted cells against ferroptosis via CDGSH iron sulphur domain-containing proteins (CISDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I clinical trial of intravenous L-buthionine sulfoximine and melphalan: an attempt at modulation of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to L-Buthionine Sulfoximine (BSO): History, Mechanism, and Application

This guide serves as a technical whitepaper on L-Buthionine Sulfoximine (BSO) , the gold-standard inhibitor of glutathione synthesis. It is structured to provide historical context, mechanistic depth, and actionable experimental protocols for researchers in pharmacology and oncology.

Executive Summary

L-Buthionine-S,R-sulfoximine (BSO) is a potent, specific, and irreversible inhibitor of

Historical Evolution: The Logic of Discovery

The discovery of BSO was not accidental; it was a calculated evolution driven by the need to map the active site of

The Precursor: Methionine Sulfoximine (MSO)

In the mid-20th century, L-Methionine-S-sulfoximine (MSO) was identified as the toxic agent in "agene-treated" flour that caused convulsions in dogs. MSO inhibits Glutamine Synthetase (GS) , leading to glutamate accumulation and seizures. However, researchers noted that MSO also inhibited GSH synthesis, albeit weakly.

The Problem: MSO was non-specific. It inhibited both GS and

The Griffith & Meister Hypothesis (1979)

Griffith and Meister at Cornell University hypothesized that the specificity of MSO for Glutamine Synthetase was due to the methyl group on the sulfur, which mimics the ammonia molecule in the GS reaction. Conversely,

They reasoned that by increasing the steric bulk of the alkyl group on the sulfur atom, they could:

-

Exclude the molecule from the Glutamine Synthetase active site (preventing convulsions).

-

Enhance binding to the

-GCS active site by mimicking the acceptor amino acid (L-cysteine or L-

The "Ethyl Propyl Butyl" Optimization

They synthesized a series of homocysteine sulfoximine analogs with increasing alkyl chain lengths:

-

Ethionine Sulfoximine: Better than MSO, but still weak.

-

Prothionine Sulfoximine (PSO): Significant inhibition of

-GCS; no convulsions. -

Buthionine Sulfoximine (BSO): The optimal length. The n-butyl group perfectly occupies the hydrophobic pocket intended for the acceptor amino acid.

Result: BSO was found to be 100x more potent than MSO against

Mechanistic Pharmacology

BSO is a mechanism-based suicide inhibitor . It does not merely block the active site; it forces the enzyme to catalyze its own inactivation.

The Phosphorylation Step

-GCS normally uses ATP to phosphorylate L-glutamate, creating an acyl-phosphate intermediate. When BSO enters the active site, the enzyme mistakenly phosphorylates the sulfoximine nitrogen of BSO instead of glutamate.Transition State Mimicry

The resulting BSO-Phosphate mimics the transition state of the enzyme-substrate complex. This phosphorylated intermediate binds so tightly to the enzyme that it cannot be released, effectively "locking" the enzyme in a dead state.

Stereochemistry: The "S" Isomer Rule

BSO possesses two chiral centers:

- -Carbon: Must be L-configuration (L-Buthionine) to be recognized as an amino acid.

-

Sulfur Atom: Can be S or R.

Note: Commercial BSO is often sold as the diastereomeric mixture (L-S,R-BSO), which is effective because the L-S isomer does the work while the L-R isomer is inert.

Visualization: The Inhibition Pathway

The following diagram illustrates the normal GSH synthesis pathway versus the BSO inhibition block.

Caption: Figure 1. Pathway of Glutathione synthesis and the suicide inhibition of

Experimental Protocols

The following protocols are standardized for research use.

Synthesis of L-Buthionine Sulfoximine (Historical Method)

Caution: This method involves hydrazoic acid, which is explosive. Modern labs typically purchase BSO, but understanding the synthesis is vital for derivative design.

Reaction Logic:

-

Starting Material: L-Buthionine (prepared from L-homocysteine thiolactone).

-

Sulfoximine Formation: Reaction with sodium azide (

) in chloroform/sulfuric acid (Schmidt reaction conditions). -

Purification: Recrystallization from ethanol/water.

Step-by-Step Summary:

-

Dissolve L-buthionine in

. -

Add concentrated

slowly at 0°C. -

Add

portion-wise (maintaining temp < 5°C). -

Reflux for 2-3 hours.

-

Neutralize with base and isolate the crude sulfoximine.

-

Separation: Fractional crystallization from water can enrich the active L-S isomer, as it is less soluble than the L-R isomer.

In Vitro -GCS Inhibition Assay

This assay validates the potency of BSO or new analogs.

| Component | Concentration | Role |

| Tris-HCl Buffer | 100 mM (pH 8.0) | Maintain physiological pH |

| L-Glutamate | 10 mM | Substrate 1 |

| L- | 10 mM | Substrate 2 (Cysteine surrogate to prevent oxidation) |

| ATP | 5 mM | Cofactor for phosphorylation |

| 20 mM | Essential for ATP activity | |

| BSO | 0.1 - 1000 | Test Inhibitor |

Procedure:

-

Incubate enzyme with BSO, ATP, and Glutamate for 10-30 mins (Pre-incubation allows phosphorylation of BSO).

-

Add L-

-aminobutyrate to start the reaction (measure residual activity). -

Measure ADP formation (via pyruvate kinase/lactate dehydrogenase coupled assay) or phosphate release.

-

Data Analysis: Plot % Activity vs. Log[BSO]. Calculate

.

Cellular Glutathione Depletion Protocol

Used to sensitize cancer cells to chemotherapy (e.g., Cisplatin, Doxorubicin).

-

Seeding: Seed tumor cells (e.g., A549, HeLa) at

cells/well. -

Treatment: Add L-S,R-BSO to culture media.

-

Standard Dose:10

M to 1 mM (Cell line dependent). -

Duration:24 hours (Required to deplete the existing pool of GSH; GSH turnover half-life is typically 2-6 hours).

-

-

Verification: Lyse cells and measure Total GSH using Ellman’s Reagent (DTNB) or a fluorescent probe like Monochlorobimane.

-

Expectation: >90% reduction in GSH levels is typical.

Clinical & Translational Status

Despite its utility in the lab, BSO has faced challenges in the clinic.

-

Efficacy: Highly effective at depleting GSH in tumors in Phase I/II trials.

-

Limitation: The half-life of BSO in human plasma is short (< 2 hours).

-

Solution: Continuous infusion protocols are required to maintain suppression of

-GCS. -

Current Focus: BSO is currently being explored in combination with neuroblastoma treatments (e.g., with Melphalan) and in ferroptosis-inducing therapies, where GSH depletion triggers lipid peroxidation and cell death.

References

-

Griffith, O. W., & Meister, A. (1979).[9][10][11] Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine).[5][9][12][13] Journal of Biological Chemistry, 254(16), 7558-7560.

-

Griffith, O. W. (1982). Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis. Journal of Biological Chemistry, 257(22), 13704-13712.

-

Anderson, M. E. (1998). Glutathione: an overview of biosynthesis and modulation. Chemico-Biological Interactions, 111, 1-14.

-

Bailey, H. H. (1998).[4] L-S,R-buthionine sulfoximine: historical development and clinical issues. Chemico-Biological Interactions, 111, 239-254.[4]

-

Dorr, R. T., et al. (1986).[4] Cytotoxic effects of glutathione synthesis inhibition by L-buthionine-(SR)-sulfoximine on human and murine tumor cells. Investigational New Drugs, 4(4), 305-313.[4]

Sources

- 1. DL-Buthionine-(S,R)-sulfoximine | C8H18N2O3S | CID 119565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine, a potent inhibitor of glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione regulates activation-dependent DNA synthesis in highly purified normal human T lymphocytes stimulated via the CD2 and CD3 antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Gamma-glutamylcysteine synthetase and L-buthionine-(S,R)-sulfoximine: a new selection strategy for gene-transduced neural and hematopoietic stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) [bibbase.org]

- 10. Inhibition of glutathione biosynthesis by prothionine sulfoximine (S-n-propyl homocysteine sulfoximine), a selective inhibitor of gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) [pubmed.ncbi.nlm.nih.gov]

- 12. US5245077A - L-buthionine-s-sulfoximine and methods of making - Google Patents [patents.google.com]

- 13. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Buthionine Sulfoximine (L-BSO): Chemical Properties & Therapeutic Applications

Technical Guide for Researchers & Drug Development Professionals

Nomenclature & Chemical Distinction: The "Sulfoxide" vs. "Sulfoximine" Criticality

Before detailing chemical properties, a critical distinction must be established to ensure experimental success. While the term "L-Buthionine Sulfoxide" is occasionally encountered in literature or vendor catalogs, it is frequently a nomenclature error or refers to a biologically inactive analog.

-

L-Buthionine Sulfoximine (L-BSO): The potent, irreversible inhibitor of

-glutamylcysteine synthetase ( -

L-Buthionine Sulfoxide: The oxidation product lacking the imine (

) group. It is biologically weak or ineffective as a

Editorial Note: This guide focuses on L-Buthionine Sulfoximine (L-BSO) as the bioactive agent relevant to drug development, while explicitly contrasting it with the inactive sulfoxide form where mechanistically relevant.

Chemical Properties & Physical Characteristics

L-BSO is a transition-state analog of

2.1. Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | (2S)-2-amino-4-(S-butylsulfonimidoyl)butanoic acid | "L" refers to the amino acid backbone configuration ((S)-enantiomer).[1][2][3] |

| CAS Number | 83730-53-4 | Specific to L-Buthionine-(S,R)-sulfoximine.[1][4][5][6][7] |

| Molecular Formula | MW: 222.31 g/mol | |

| Solubility | Water: | Critical Protocol Step: Prepare stocks in water. Avoid DMSO for high-concentration stocks if possible to prevent precipitation upon dilution. |

| Stability | Solid: Stable for >2 years at -20°C.Aqueous Soln: Stable for 24h at 4°C. | Do not store aqueous stocks long-term. Hydrolysis of the sulfoximine nitrogen can occur. |

| Chirality | Contains two chiral centers: 1.[3] | Commercial L-BSO is typically a diastereomeric mixture. The (S)-sulfoximine isomer is the active inhibitor; the (R)-isomer is largely inactive. |

2.2. Structural Causality

The butyl chain of L-BSO mimics the cysteine side chain of the natural substrate, while the sulfoximine moiety mimics the tetrahedral transition state of the amide bond formation. The "Sulfoxide" analog lacks the nitrogen atom necessary to accept the phosphate group from ATP, rendering it unable to lock the enzyme in the inhibited state.

Mechanism of Action: The Phosphorylation Trap

L-BSO functions as a mechanism-based suicide inhibitor . It does not merely compete for the active site; it undergoes catalytic conversion into a tightly bound adduct.

3.1. Mechanistic Sequence

-

Binding: L-BSO binds to the glutamate-binding site of

-GCS. -

Phosphorylation: The enzyme attempts to couple L-BSO with ATP (believing it to be glutamate). The

-phosphate of ATP is transferred to the sulfoximine nitrogen . -

Inactivation: This forms L-Buthionine Sulfoximine Phosphate , which binds non-covalently but essentially irreversibly to the active site, blocking the entry of glutamate and cysteine.

3.2. Pathway Visualization

Caption: L-BSO undergoes ATP-dependent phosphorylation to irreversibly inhibit

Experimental Protocols

4.1. In Vitro Glutathione Depletion

Objective: Deplete intracellular GSH to sensitize cells to ROS or chemotherapeutics.

-

Preparation:

-

Weigh L-BSO powder and dissolve in sterile, deionized water or PBS to create a 100 mM Stock Solution .

-

Filter sterilize (0.22

m). Do not autoclave. -

Store aliquots at -20°C.

-

-

Treatment:

-

Seed cells (e.g., cancer lines) at appropriate density.

-

Add L-BSO to media at a final concentration of 10

M to 100-

Note: 10

M is often sufficient for >90% depletion in sensitive lines; 100

-

-

Incubate for 24 to 48 hours . GSH half-life varies by cell type; rapid turnover cells deplete faster.

-

-

Validation (Self-Validating Step):

-

Always run a parallel GSH Assay (e.g., DTNB/Ellman’s reagent or fluorescent probe like Monochlorobimane) to confirm depletion. Do not assume depletion based on BSO addition alone.

-

4.2. In Vivo Administration (Murine Models)

Challenge: L-BSO has a short plasma half-life (~1.5 hours) due to rapid renal clearance. Single bolus injections are ineffective for sustained GSH depletion.

-

Method A: Drinking Water (Preferred for chronic stress)

-

Dissolve L-BSO in drinking water at 20–30 mM .

-

Provide ad libitum. Monitor water intake to estimate dosage (approx. 4-5 mmol/kg/day).

-

-

Method B: Continuous Infusion

-

Use osmotic pumps (Alzet) for steady-state plasma levels.

-

Dosage: 4 mmol/kg/day .

-

Therapeutic Context: Ferroptosis & Chemo-Sensitization

L-BSO is currently a cornerstone reagent in the study of Ferroptosis , a form of regulated cell death driven by iron-dependent lipid peroxidation.

-

Mechanism: By depleting GSH, L-BSO disables GPX4 (Glutathione Peroxidase 4), the sole enzyme responsible for reducing lipid hydroperoxides in membranes.

-

Synergy: L-BSO is frequently combined with:

-

Erastin/RSL3: Class I/II ferroptosis inducers.

-

Platinum Agents (Cisplatin): To overcome drug resistance caused by high intracellular GSH levels in tumors.

-

References

-

Griffith, O. W., & Meister, A. (1979). Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine).[8][9][10] Journal of Biological Chemistry, 254(16), 7558-7560.[9] Link

-

Griffith, O. W. (1982). Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis. Journal of Biological Chemistry, 257(22), 13704-13712. Link

-

Selleck Chemicals. (n.d.). L-Buthionine-(S,R)-sulfoximine (L-BSO) Product Datasheet. Link

-

Cayman Chemical. (n.d.). L-Buthionine-(S,R)-sulfoximine Product Information. Link

-

Yang, W. S., et al. (2014). Regulation of ferroptotic cancer cell death by GPX4. Cell, 156(1-2), 317-331. (Contextual grounding for BSO in ferroptosis). Link

Sources

- 1. l-buthionine suppliers USA [americanchemicalsuppliers.com]

- 2. US5245077A - L-buthionine-s-sulfoximine and methods of making - Google Patents [patents.google.com]

- 3. Multichiral Half-Sandwich Ru(II) and Os(II) Anticancer Complexes Containing a Glutathione Synthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 83730-53-4|(2S)-2-Amino-4-(butylsulfonimidoyl)butanoic acid|BLD Pharm [bldpharm.com]

- 5. Renal Glutathione: Dual Roles as Antioxidant Protector and Bioactivation Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gamma-glutamylcysteine synthetase and L-buthionine-(S,R)-sulfoximine: a new selection strategy for gene-transduced neural and hematopoietic stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atsjournals.org [atsjournals.org]

- 10. journals.physiology.org [journals.physiology.org]

L-Buthionine Sulfoximine (BSO): A Technical Guide to Glutathione Depletion in Research and Drug Development

Abstract

L-Buthionine sulfoximine (BSO) is a potent and highly specific synthetic amino acid derivative that serves as an indispensable tool in biomedical research and oncology. By irreversibly inhibiting the enzyme γ-glutamylcysteine synthetase (γ-GCS), BSO effectively blocks the rate-limiting step of glutathione (GSH) biosynthesis. This targeted depletion of intracellular GSH, a critical cellular antioxidant and detoxifying agent, provides a powerful method to investigate the roles of oxidative stress in cellular processes. Furthermore, BSO's ability to lower GSH levels in tumor cells, which often rely on high GSH concentrations for resistance, has established it as a significant chemosensitizing and radiosensitizing agent, with applications explored in numerous preclinical and clinical studies. This guide provides an in-depth overview of BSO's mechanism of action, details its core applications, presents validated experimental protocols, and discusses its clinical relevance for researchers and drug development professionals.

Introduction: The Central Role of Glutathione

Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in maintaining cellular redox homeostasis. This tripeptide (γ-L-glutamyl-L-cysteinylglycine) is a primary scavenger of reactive oxygen species (ROS), a cofactor for various detoxifying enzymes like glutathione S-transferases (GSTs), and is involved in DNA synthesis and repair.[1][2]

Many cancer cells exhibit elevated GSH levels, which contributes significantly to their resistance to both chemotherapy and radiation therapy.[3][4] High intracellular GSH can directly neutralize cytotoxic free radicals generated by these treatments and can facilitate the detoxification and efflux of chemotherapeutic agents.[4] This intrinsic defense mechanism makes the targeted depletion of GSH a compelling strategy to overcome therapeutic resistance. L-buthionine sulfoximine was developed precisely for this purpose, serving as a specific and potent tool to dismantle this key cellular shield.[5][6]

Mechanism of Action: Irreversible Enzyme Inhibition

L-buthionine sulfoximine exerts its effect by specifically targeting and irreversibly inhibiting γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL).[5][7] This enzyme catalyzes the first and rate-limiting step in the de novo synthesis of glutathione: the formation of γ-glutamylcysteine from glutamate and cysteine.[3]

The mechanism of inhibition is a classic example of suicide inhibition. BSO mimics the transition state of the enzyme's natural substrates. Within the active site of γ-GCS, BSO is phosphorylated by ATP, forming BSO-phosphate.[5] This phosphorylated intermediate then binds tightly and irreversibly to the enzyme, leading to its inactivation.[5] This blockade halts the entire GSH synthesis pathway, and cellular GSH levels subsequently decline as existing pools are consumed by normal metabolic processes.[2]

Core Applications in Research and Development

Modeling Oxidative Stress

By depleting the cell's primary antioxidant, BSO serves as a reliable tool to induce a state of oxidative stress. This allows researchers to study the downstream consequences of ROS accumulation, including DNA damage, lipid peroxidation, protein oxidation, and the activation of stress-response pathways.[8][9] Studies have shown that BSO-induced GSH loss leads to an overproduction of ROS, which can trigger apoptosis, particularly in cells that have a high intrinsic rate of ROS generation, such as certain cancer cells.[8][10]

Sensitization to Cancer Therapy

The primary therapeutic application of BSO is to enhance the efficacy of conventional cancer treatments.[4][11]

-

Chemosensitization: Elevated GSH levels are a known mechanism of resistance to platinum-based drugs (e.g., cisplatin) and alkylating agents (e.g., melphalan).[3][12] By depleting tumor GSH levels, BSO can restore or enhance sensitivity to these agents.[3][4] Preclinical studies have consistently demonstrated that BSO potentiates the cytotoxicity of numerous chemotherapeutic drugs across various cancer types.[11]

-

Radiosensitization: Ionizing radiation exerts a significant portion of its cytotoxic effect through the generation of free radicals. GSH can detoxify these radicals, thereby protecting cells from radiation-induced damage.[1] BSO-mediated GSH depletion inhibits the repair of radiation-induced damage, making tumor cells more susceptible to radiotherapy.[1][13] This has been demonstrated in models of glioma and renal cell carcinoma.[1][13][14]

Experimental Protocols and Methodologies

In Vitro Application: GSH Depletion in Cell Culture

This protocol provides a framework for depleting GSH in adherent cancer cell lines to assess the chemosensitizing effect of BSO.

Causality and Design Rationale:

-

BSO Concentration: The optimal BSO concentration varies significantly between cell lines. A dose-response experiment is crucial to identify a concentration that achieves substantial GSH depletion (>90%) without causing significant cytotoxicity on its own.

-

Pre-incubation Time: GSH has a relatively long half-life. A pre-incubation period of 24-72 hours is typically required for existing GSH pools to be depleted following the inhibition of synthesis.

-

Verification: It is essential to empirically verify GSH depletion rather than assuming it. This validates the experimental conditions and confirms that downstream effects are attributable to the loss of GSH.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate (for viability assays) and parallel 6-well plates (for GSH measurement) at a density that ensures they are in the exponential growth phase (e.g., 60-70% confluency) at the time of drug treatment.

-

BSO Pre-treatment: After allowing cells to adhere (typically 12-24 hours), replace the medium with fresh medium containing the desired concentration of BSO (e.g., 10 µM - 1 mM).[12][15] Incubate for 24 to 48 hours. Include a vehicle-only control group.

-

Chemotherapeutic Agent Addition: After the BSO pre-incubation period, add the chemotherapeutic agent (e.g., cisplatin, melphalan) at various concentrations directly to the wells already containing BSO.

-

Incubation: Incubate the cells for a period relevant to the chemotherapeutic agent's mechanism of action (e.g., 48-72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT assay.[12]

-

Parallel GSH Measurement: At the time of chemotherapeutic addition (after BSO pre-treatment), harvest the cells from the parallel 6-well plates to measure intracellular GSH levels and confirm depletion.

In Vivo Application: GSH Depletion in Xenograft Models

This protocol outlines the use of BSO in a murine xenograft model to evaluate its ability to enhance radiotherapy.

Causality and Design Rationale:

-

Route of Administration: BSO can be administered via intraperitoneal (i.p.) injection or in acidified drinking water.[1][15] Drinking water provides continuous exposure, which can be effective for maintaining GSH depletion. I.p. injections allow for more precise dosing schedules.

-

Dosing and Schedule: Due to BSO's rapid plasma clearance, multiple doses or continuous administration are necessary to achieve and sustain significant GSH depletion in tissues.[16]

-

Toxicity Monitoring: While BSO alone has limited toxicity, high doses, especially in combination with chemotherapy, can potentiate toxicity to normal tissues like bone marrow and kidneys.[16][17] Regular monitoring of animal weight and well-being is critical.

Step-by-Step Protocol:

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., D-54 MG glioma cells) into the flank of athymic nude mice.[1] Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Animal Grouping: Randomize mice into four groups: (1) Vehicle Control, (2) BSO alone, (3) Radiation alone, (4) BSO + Radiation.

-

BSO Administration: Begin BSO administration. For example, provide BSO in acidified drinking water (20 mM, pH 3.0) and supplement with i.p. injections (e.g., 2.5 mmol/kg) for several days leading up to and during radiotherapy.[1]

-

Radiotherapy: When tumors reach the target size, irradiate the tumors in the Radiation and BSO + Radiation groups with a clinically relevant dose, using a dedicated animal irradiator.

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health status throughout the experiment.

-

Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or for a defined period to assess survival. Euthanize animals according to ethical guidelines. At the end of the study, tumors and key organs (liver, kidney) can be harvested for GSH analysis.

Verification: Measuring Glutathione Levels

Accurate measurement of GSH is critical. Several methods are available:

-

Enzymatic Recycling Assays (Tietze Assay): This is a common spectrophotometric method. It relies on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB), which is measured at ~412 nm.[18] Glutathione reductase is included to recycle oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione. Commercial kits are widely available for this purpose.[18][19][20]

-

Luminescence-Based Assays: These assays are highly sensitive and suitable for high-throughput screening. They use a luciferin derivative that is converted to luciferin by a glutathione S-transferase in the presence of GSH. The resulting light output is proportional to the GSH concentration.[21]

-

High-Performance Liquid Chromatography (HPLC): HPLC-based methods offer high specificity and can simultaneously quantify both reduced (GSH) and oxidized (GSSG) forms, providing a clear picture of the cellular redox state.

Data Presentation and Interpretation

Table 1: Representative In Vitro BSO Concentrations and Effects

| Cell Line | Cancer Type | BSO Concentration | Treatment Time (hr) | GSH Depletion (%) | Sensitizing Effect Noted |

| ZAZ / M14[22] | Melanoma | 50 µM | 48 | ~95% | Reduced GST activity |

| Renal Carcinoma (RR)[13] | Renal | 20 µM | 17 | ~77% | Modest radiosensitization |

| HeLa[15] | Cervical | 10 µM | N/A | N/A | Increased ROS levels |

| OVCAR-3[12] | Ovarian | 1-2 mM | 48 | Not specified | Sensitization to cisplatin |

| Neuroblastoma (SK-N-BE-2C)[10] | Neuroblastoma | Not specified | N/A | Not specified | Apoptosis via ROS production |

Data compiled from multiple sources for illustrative purposes. N/A: Not available in the cited source.

Table 2: Summary of Key Clinical Trial Findings with BSO

| Combination Agent | Cancer Type(s) | BSO Administration | Key Findings & Observations |

| Melphalan (L-PAM)[3] | Refractory Malignancies | Continuous IV Infusion | BSO alone showed little toxicity.[3] The combination led to profound GSH depletion (<10% of control) in tumors.[3] Increased myelosuppression was the dose-limiting toxicity.[3] Evidence of clinical activity was seen in patients with tumors resistant to alkylating agents.[3] |

Clinical Significance and Future Directions

Phase I clinical trials have successfully demonstrated that BSO can be administered to patients, achieving significant and profound GSH depletion in tumors with manageable toxicity, which is primarily hematologic when combined with chemotherapy.[3] The combination of BSO and the alkylating agent melphalan has shown promising clinical activity in patients with refractory, drug-resistant cancers.[3]

Despite these successes, the broad clinical adoption of BSO has been limited. The key challenge lies in the therapeutic window; depleting GSH can also sensitize normal tissues to toxicity, particularly the bone marrow.[17][23]

Future research is focused on:

-

Optimizing Dosing Schedules: Fine-tuning the administration of BSO and combination agents to maximize tumor sensitization while minimizing systemic toxicity.

-

Targeted Delivery: Developing strategies to selectively deliver GSH inhibitors to tumor tissue.

-

Second-Generation Inhibitors: Investigating new inhibitors of GSH synthesis or related pathways that may offer a wider therapeutic index.

-

Novel Combinations: Exploring BSO's potential to enhance newer therapeutic modalities, such as targeted therapies and immunotherapies, where redox balance can influence efficacy. For instance, BSO has been shown to increase the efficacy of peptide receptor radionuclide therapy (PRRT) in preclinical models without increasing toxicity.[6]

Conclusion

L-buthionine sulfoximine is a cornerstone research tool for elucidating the multifaceted roles of glutathione in cell biology. Its ability to specifically and irreversibly inhibit γ-GCS provides an unparalleled method for studying the impacts of oxidative stress. In the context of drug development, BSO has validated the principle that modulating tumor GSH levels is a viable strategy for overcoming therapeutic resistance. While challenges in clinical translation remain, the foundational insights gained from decades of BSO research continue to inform the development of novel and more effective cancer therapies that target cellular redox pathways.

References

-

Buthionine sulfoximine - Wikipedia . Wikipedia. Available at: [Link]

-

Lippitz, B.E., et al. L-Buthionine-Sulfoximine-Mediated Radiosensitization in Experimental Interstitial Radiotherapy of Intracerebral D-54 MG Glioma Xenografts in Athymic Mice . Neurosurgery. Available at: [Link]

-

Guan, J., et al. Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress . Leukemia. Available at: [Link]

-

Bailey, H.H. L-S,R-buthionine sulfoximine: historical development and clinical issues . Chemical-Biological Interactions. Available at: [Link]

-

Valdovinos-Flores, C., et al. Systemic L-Buthionine-S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum . Frontiers in Cellular Neuroscience. Available at: [Link]

-

de Morais, F.C., et al. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies . Critical Reviews in Oncology/Hematology. Available at: [Link]

-

Lee, S.R., et al. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ . Toxicological Research. Available at: [Link]

-

Griffith, O.W. Mechanism of action, metabolism and toxicity of buthionine sulfoximine and its higher analogs, potent inhibitors of glutathione synthesis . Journal of Biological Chemistry. Available at: [Link]

-

Valdovinos-Flores, C., et al. Systemic L-Buthionine-S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum . PMC. Available at: [Link]

-

Marengo, B., et al. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma . Apoptosis. Available at: [Link]

-

Leung, S.W., et al. Effect of L-buthionine sulfoximine on the radiation response of human renal carcinoma cell lines . Cancer. Available at: [Link]

-

Kim, Y.H., et al. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines . Journal of the Korean Gastric Cancer Association. Available at: [Link]

-

De Zutter, J., et al. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE . Cancers. Available at: [Link]

-

Bishop, J.B., et al. Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice . Carcinogenesis. Available at: [Link]

-

Révész, L., et al. Selective toxicity of buthionine sulfoximine (BSO) to melanoma cells in vitro and in vivo . International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]

-

de Morais, F.C., et al. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies . PubMed. Available at: [Link]

-

Kramer, R.A., et al. Chemosensitization of l-Phenylalanine Mustard by the Thiol-modulating Agent Buthionine Sulfoximine . Cancer Research. Available at: [Link]

-

Rahman, I., et al. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method . Nature Protocols. Available at: [Link]

-

Lippitz, B.E., et al. L-buthionine-sulfoximine-mediated radiosensitization in experimental interstitial radiotherapy of intracerebral D-54 MG glioma xenografts in athymic mice . PubMed. Available at: [Link]

-

Smith, A.C., et al. Pharmacokinetics of buthionine sulfoximine (NSC 326231) and its effect on melphalan-induced toxicity in mice . ResearchGate. Available at: [Link]

-

Total Glutathione (GSSG/GSH) Assay Kit . RayBiotech. Available at: [Link]

-

Smith, A.C., et al. Pharmacokinetics of buthionine sulfoximine (NSC 326231) and its effect on melphalan-induced toxicity in mice . Cancer Chemotherapy and Pharmacology. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. stemcell.com [stemcell.com]

- 8. Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of L-buthionine sulfoximine on the radiation response of human renal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-buthionine-sulfoximine-mediated radiosensitization in experimental interstitial radiotherapy of intracerebral D-54 MG glioma xenografts in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. Pharmacokinetics of buthionine sulfoximine (NSC 326231) and its effect on melphalan-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 谷胱甘肽 GSH/GSSG 检测试剂盒 Sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 19. Glutathione Colorimetric Detection Kit 4 x 96 Tests | Buy Online | Invitrogen™ [thermofisher.com]

- 20. raybiotech.com [raybiotech.com]

- 21. GSH-Glo™ Glutathione Assay [worldwide.promega.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. aacrjournals.org [aacrjournals.org]

L-Buthionine Sulfoxide as a gamma-glutamylcysteine synthetase inhibitor

Targeting Gamma-Glutamylcysteine Synthetase for Redox Modulation and Ferroptosis Induction

Executive Summary

This technical guide provides a comprehensive analysis of L-Buthionine Sulfoximine (L-BSO) , the gold-standard inhibitor of

Critical Nomenclature Note: While the prompt referenced "L-Buthionine Sulfoxide," this guide focuses on L-Buthionine Sulfoximine (BSO) . The sulfoximine moiety (=NH) is chemically essential for the ATP-dependent phosphorylation that drives the inhibitor's suicide mechanism. The sulfoxide analog lacks this nitrogen and does not possess the same inhibitory potency or mechanistic specificity. All protocols and mechanisms below refer to the bioactive L-BSO .

Part 1: Molecular Mechanism & Pharmacology

1.1 The Suicide Inhibition Mechanism

L-BSO is not merely a competitive inhibitor; it is a transition-state analog and a mechanism-based suicide inactivator .

-

Recognition: L-BSO mimics the transition state of the enzyme's natural substrate,

-glutamyl phosphate. -

** phosphorylation:** GCL binds L-BSO and attempts to couple it with ATP. The enzyme phosphorylates the sulfoximine nitrogen (instead of a carboxyl group).

-

Locking: The resulting L-buthionine sulfoximine phosphate binds tightly and non-covalently to the active site, effectively locking the enzyme in a defunct state. Mg²⁺ is required for this reaction.

1.2 The Glutathione Axis

Inhibition of GCL blocks the rate-limiting step of Glutathione (GSH) synthesis.[1][2][3] This depletion triggers a cascade of redox vulnerabilities, most notably Ferroptosis —an iron-dependent form of non-apoptotic cell death driven by lipid peroxidation.[4]

-

Normal State: GPX4 uses GSH to reduce toxic lipid hydroperoxides (L-OOH) to benign alcohols (L-OH).

-

BSO Treatment: GCL inhibition

GSH depletion

1.3 Pathway Visualization

Figure 1: The Glutathione Synthesis Pathway.[2] L-BSO inhibits the rate-limiting enzyme GCL, preventing GSH synthesis and compromising GPX4 function, leading to Ferroptosis.[2]

Part 2: Experimental Protocols (In Vitro)

2.1 Reagent Preparation

-

Compound: L-Buthionine-sulfoximine (MW: 222.28 g/mol ).

-

Solubility: Highly soluble in water (>100 mM).

-

Stock Solution: Prepare 100 mM in sterile ddH₂O. Filter sterilize (0.22 µm). Store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

2.2 Validated GSH Depletion Workflow

Objective: Determine the IC50 of L-BSO for GSH depletion (not necessarily cell death).

| Step | Action | Technical Rationale |

| 1. Seeding | Seed cells at 30-40% confluence in 6-well plates. | BSO requires time (12-24h) to deplete GSH. Over-confluent cells change metabolic rates. |

| 2. Dosing | Treat with L-BSO gradient: 0, 1, 10, 100, 500, 1000 µM. | Note: 1 mM is the standard "saturation" dose for maximal depletion in most lines. |

| 3. Incubation | Incubate for 16–24 hours . | GSH has a half-life. BSO stops synthesis; you must wait for the existing pool to degrade. |

| 4. Harvesting | Wash 2x with ice-cold PBS. Scrape into 1% Sulfosalicylic Acid (SSA). | SSA precipitates proteins immediately, preventing oxidation of GSH to GSSG during lysis. |

| 5. Lysis | Freeze-thaw x2 (Liquid N₂ / 37°C water bath). Centrifuge 10,000xg, 10 min, 4°C. | Extracts cytosolic GSH. Supernatant is used for assay; pellet for protein normalization. |

| 6. Assay | Mix Supernatant with DTNB + Glutathione Reductase + NADPH. | The "Recycling Assay" amplifies the signal, measuring Total Glutathione (GSH + GSSG). |

2.3 Experimental Workflow Diagram

Figure 2: Step-by-step workflow for quantifying BSO-mediated Glutathione depletion.

Part 3: In Vivo & Clinical Considerations

3.1 Pharmacokinetics (The Limitation)

While highly potent in vitro, L-BSO faces challenges in vivo:

-

Half-life: Short plasma half-life (~1.5 - 2 hours in humans).

-

Clearance: Rapid renal clearance.

-

Implication: Continuous infusion is often required to maintain GSH suppression in tumors. Bolus dosing allows GCL enzyme recovery before the next dose.

3.2 Therapeutic Synergy

L-BSO is rarely a monotherapy. It acts as a Chemosensitizer .[5]

-

Alkylating Agents (Melphalan): These drugs are detoxified by GSH conjugation. BSO prevents this detoxification.[5][6][7]

-

Platinum Drugs (Cisplatin): BSO reduces the GSH pool available to bind platinum, increasing DNA adduct formation.

-

Ferroptosis Inducers (RSL3/Erastin): BSO lowers the "threshold" for lipid peroxidation, making cells hypersensitive to GPX4 inhibitors.

3.3 Toxicity Profile

-

BSO Alone: Surprisingly low toxicity.[1] Normal tissues have excess GSH capacity or slower turnover than highly metabolic tumors.

-

Combination: Significantly increases the myelosuppression (bone marrow toxicity) of partner drugs.

References

-

Griffith, O. W., & Meister, A. (1979). Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). Journal of Biological Chemistry, 254(16), 7558-7560.

-

Griffith, O. W. (1982). Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis.[3][6] Journal of Biological Chemistry, 257(22), 13704-13712.

-

Dixon, S. J., et al. (2012). Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell, 149(5), 1060-1072.

-

O'Dwyer, P. J., et al. (1996). Phase I study of continuous-infusion L-buthionine sulfoximine with intravenous melphalan.[1][8] Journal of Clinical Oncology, 14(1), 249-256.

-

Yang, W. S., et al. (2014). Regulation of ferroptotic cancer cell death by GPX4.[9] Cell, 156(1-2), 317-331.

Sources

- 1. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | Glutathione depletion in survival and apoptotic pathways [frontiersin.org]

- 6. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phase I clinical trial of intravenous L-buthionine sulfoximine and melphalan: an attempt at modulation of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Precision Modulation of the Redox Landscape: A Technical Guide to Glutathione Depletion by Buthionine Sulfoximine (BSO)

Executive Summary

This technical guide provides a rigorous framework for utilizing L-Buthionine-sulfoximine (BSO) to modulate cellular redox states. BSO is a potent, specific, and irreversible inhibitor of

Part 1: Mechanistic Foundation

The Target: -Glutamylcysteine Synthetase ( -GCS)

Glutathione is a tripeptide (L-

-

Mechanism of Inhibition: BSO functions as a transition-state analog. In the presence of ATP and Mg

, BSO is phosphorylated by -

Specificity: Unlike general thiol oxidants (e.g., diamide) that cause non-specific protein oxidation, BSO specifically halts de novo synthesis. This allows pre-existing GSH to be consumed via turnover (efflux, oxidation, or conjugation), leading to a gradual and controlled depletion.

The Biosynthetic Blockade (Pathway Diagram)

The following diagram illustrates the GSH synthesis pathway and the precise intervention point of BSO, highlighting the downstream consequences on GPX4 activity and lipid peroxidation.

Figure 1: Mechanism of BSO-induced glutathione depletion and its downstream induction of ferroptosis via GPX4 inactivation.

Part 2: Biochemical Effects & Downstream Cascades

Kinetics of Depletion

BSO does not instantly remove GSH. The rate of depletion depends on the cell's GSH turnover rate.

-

Cytosolic GSH: Rapidly depleted (Half-life

hours in high-turnover cells like hepatocytes or V79 cells). -

Mitochondrial GSH: Depletes significantly slower due to the lack of active transport of BSO into the matrix and the distinct mitochondrial GSH pool dynamics. Complete mitochondrial depletion often requires prolonged exposure (24–48 hours).

The Ferroptosis Connection

BSO is a canonical inducer of ferroptosis , an iron-dependent form of regulated cell death driven by lipid peroxidation.[2][3]

-

Causality: GSH is an obligatory cofactor for Glutathione Peroxidase 4 (GPX4) . GPX4 is the sole enzyme capable of reducing toxic lipid hydroperoxides (L-OOH) to benign alcohols (L-OH) in cellular membranes.

-

Outcome: BSO treatment

GSH depletion -

Distinction: Unlike Erastin (which blocks Cystine uptake via System

), BSO blocks synthesis intracellularly. This makes BSO effective even in cells that bypass System

Chemosensitization and Drug Resistance

Elevated GSH levels are a hallmark of Multidrug Resistance (MDR). GSH conjugates with electrophilic drugs (e.g., cisplatin, melphalan) via Glutathione S-Transferases (GSTs), facilitating their efflux through MRP pumps.

-

Melphalan/Cisplatin: BSO reverses resistance by preventing the formation of drug-GSH adducts, thereby increasing the effective intracellular concentration of the DNA-damaging agent.

-

Radiosensitization: GSH scavenges free radicals induced by ionizing radiation. BSO treatment reduces this scavenging capacity, "fixing" DNA damage and enhancing cell kill ratios, particularly in hypoxic tumor fractions.

Quantitative Summary of Effects

The following table summarizes the biochemical shifts observed post-BSO treatment.

| Parameter | Effect Direction | Mechanism/Notes |

| Total Cellular GSH | Inhibition of | |

| Mitochondrial GSH | Passive exchange lag; requires >24h for deep depletion. | |

| Lipid ROS | Loss of GPX4 activity; marker of ferroptosis.[2] | |

| Protein Carbonyls | General oxidative damage to proteins. | |

| Nrf2 Pathway | Compensatory stress response (upregulation of xCT, HO-1). | |

| Mitochondrial Potential | Opening of mPTP due to ROS; precedes apoptosis/necrosis. |

Part 3: Experimental Protocols

In Vitro Depletion Workflow

Objective: To achieve >90% GSH depletion without inducing immediate cell death, allowing for combinatorial testing (e.g., with ferroptosis inducers or chemotherapeutics).

Reagents:

-

L-Buthionine-sulfoximine (BSO): Prepare a 100 mM stock in sterile water or PBS. Store at -20°C.

-

Assay Buffer: PBS or media free of thiol sources if measuring immediate uptake (though BSO is intracellular).

Protocol Steps:

-

Seeding: Seed cells (e.g., HeLa, MCF-7, H9c2) at

cells/mL in complete media. Allow attachment (12–24h). -

Treatment:

-

Mild Depletion: Add BSO to a final concentration of 10–50 µM . Incubate for 12–24 hours.

-

Severe Depletion/Ferroptosis Priming:[3] Add BSO to 100 µM – 1 mM . Incubate for 24–48 hours.[4]

-

Note: High doses (>1 mM) do not significantly increase depletion rate due to enzyme saturation but may introduce off-target osmotic effects.

-

-

Validation (Essential): At the endpoint, harvest cells to quantify GSH levels using an enzymatic recycling assay (DTNB/Ellman’s reagent) or fluorescent probe (Monochlorobimane).

-

Challenge: Wash cells

with PBS to remove extracellular BSO (optional, as inhibition is irreversible) and add the secondary stressor (e.g., Cisplatin, RSL3).

Workflow Diagram

Figure 2: Step-by-step experimental workflow for BSO treatment and downstream analysis.

Critical Validation Methods

-

GSH Quantification (DTNB Method): The gold standard. Lysis in sulfosalicylic acid (SSA) prevents oxidation. React supernatant with DTNB (Ellman's reagent). Absorbance at 412 nm correlates to total GSH.

-

Lipid Peroxidation (C11-BODIPY): Essential for confirming ferroptosis. Cells are stained with C11-BODIPY (581/591). Oxidation shifts fluorescence from red to green. Analyze via flow cytometry.[5]

In Vivo Considerations

-

Dosing: 2–5 mmol/kg (i.p.) or 20–30 mM in drinking water.

-

Tissue Specificity: Kidney and liver deplete rapidly (2–4h). Brain and skeletal muscle are resistant due to the blood-brain barrier and low turnover, respectively.

-

Toxicity: Chronic depletion in newborn animals can be lethal (multiorgan failure), but adult mice generally tolerate transient depletion well.

References

-

Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis. Source: Journal of Biological Chemistry

-

Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice. Source: Carcinogenesis (Oxford Academic)

-

Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells. Source: Cell Death & Disease (Nature)

-

Mitochondrial Lipid Peroxidation Is Responsible for Ferroptosis. Source: Cells (MDPI)

-

Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro. Source: Radiation Research

-

Glutathione depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. Source: Journal of Pharmacological Sciences

-

Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer. Source: Journal of Clinical Oncology

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Cysteine preservation confers resistance to glutathione-depleted cells against ferroptosis via CDGSH iron sulphur domain-containing proteins (CISDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Deep Dive: Solubilization and Handling of L-Buthionine Sulfoximine (BSO)

Executive Summary & Nomenclature Clarification

This guide addresses the physicochemical handling of L-Buthionine Sulfoximine (BSO) .

Critical Note on Nomenclature: The request specified "L-Buthionine Sulfoxide." In pharmaceutical development, the standard glutathione biosynthesis inhibitor is L-Buthionine-S,R-sulfoximine (often abbreviated as BSO).[1] While chemically related, the sulfoximine functional group (containing an =NH and =O[1][2][3] on the sulfur) is required for the potent, irreversible inhibition of

This guide focuses on L-Buthionine Sulfoximine (BSO) , assuming this is the intended active pharmaceutical ingredient (API) for your research.

Key Findings:

-

Preferred Solvent: Aqueous buffers (PBS, Saline, Water).[1]

-

Problematic Solvent: DMSO (Poor solubility profile).[1][4][5]

-

Mechanism: Irreversible suicide inhibition of

-GCS.[1][6]

Physicochemical Profile & Solubility Logic

Understanding the zwitterionic nature of BSO is critical for selecting the right vehicle. Unlike many lipophilic small molecules that require DMSO, BSO mimics an amino acid (glutamate analog).[1]

Solubility Data Matrix

| Solvent System | Solubility Limit (Approx.) | Suitability | Notes |

| Water / ddH₂O | ~50–100 mg/mL (>200 mM) | Excellent | Preferred for stock preparation.[1] |

| PBS (pH 7.2) | ~5 mg/mL - 20 mg/mL | Good | Ideal for direct working solutions; ionic strength may slightly reduce saturation limit compared to pure water.[1] |

| DMSO | < 1 mg/mL (Sparingly Soluble) | Poor | NOT RECOMMENDED. Unlike most drugs, BSO precipitates in DMSO.[1] |

| Ethanol | Insoluble | N/A | Do not use.[1][2] |

The "Water-First" Paradox

In drug discovery, the default reflex is to dissolve compounds in DMSO.[1] Do not do this for BSO. BSO is a hydrophilic amino acid derivative.[1] It exists as a zwitterion at physiological pH.[1] Consequently, it dissolves readily in aqueous media but struggles in aprotic polar solvents like DMSO.[1] Forcing BSO into DMSO often results in "crashing out" upon dilution into media, or failure to dissolve entirely [2].[1]

Experimental Protocols

Workflow Visualization: Solvent Selection

The following decision tree illustrates the correct logic for BSO preparation to avoid experimental failure.

Caption: Decision logic for BSO solubilization. Note the explicit rejection of DMSO in favor of aqueous buffers.

Protocol: Preparation of 100 mM Aqueous Stock

This protocol ensures a sterile, stable stock solution suitable for cell culture (typical working concentration: 10 µM – 1 mM).[1]

Materials:

-

Sterile ddH₂O or PBS (pH 7.4).[1]

-

0.22 µm PES (Polyethersulfone) syringe filter.[1] Low protein binding is essential.[1]

Step-by-Step:

-

Calculation:

-

Dissolution:

-

pH Check (Critical):

-

Sterilization:

-

Pass through a 0.22 µm PES filter into a sterile tube.[1]

-

-

Storage:

Biological Context: Mechanism of Action[1][2][5][6][9]

To interpret data generated using BSO, one must understand the specific pathway inhibition.[1] BSO does not scavenge glutathione directly; it stops the factory from making more.[1]

The Glutathione Synthesis Pathway

Glutathione (GSH) is synthesized in two steps.[1] BSO specifically targets the first, rate-limiting step.[1]

Caption: BSO blocks the ligation of Glutamate and Cysteine by inhibiting gamma-GCS, preventing GSH synthesis.[1]

Interpretation of Results

-

Lag Time: Because BSO inhibits synthesis, GSH levels will not drop immediately.[1] The depletion rate depends on the cell's GSH turnover rate (efflux and consumption).[1] Expect a lag of 4–24 hours before maximal depletion is observed [3].[1]

-

Specificity: At high concentrations (>10 mM), BSO may show off-target effects, but at standard doses (10–1000 µM), it is highly specific for

-GCS [4].[1]

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Stock was prepared in DMSO. | Re-prepare stock in Water or PBS.[1] |

| Cytotoxicity in Controls | Acidic stock solution (HCl salt).[1] | Check pH of stock; buffer with HEPES or NaOH.[1] |

| No GSH Depletion | Degradation of BSO or short incubation.[1] | BSO is stable in water, but ensure incubation >12 hours.[1] Ensure cells are not resistant (e.g., high GCS upregulation).[1] |

References

-

Griffith, O. W., & Meister, A. (1979).[1][2] Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine).[1][2][8][9] Journal of Biological Chemistry, 254(16), 7558-7560.[1][2][9]

-

Cayman Chemical. (n.d.).[1] L-Buthionine-(S,R)-sulfoximine Product Information. Cayman Chemical Datasheet.

-

Anderson, M. E. (1998).[1] Glutathione: an overview of biosynthesis and modulation. Chemico-Biological Interactions, 111, 1-14.[1]

-

Sigma-Aldrich. (n.d.).[1][2] DL-Buthionine-sulfoximine Product Information. Merck/Sigma Technical Bulletin.

Sources

- 1. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. DL-Buthionine-(S,R)-sulfoximine | C8H18N2O3S | CID 119565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Whitepaper: Stability and Handling of L-Buthionine Sulfoximine (BSO) in Preclinical Workflows

This technical guide addresses the stability and handling of L-Buthionine Sulfoximine (BSO) , the standard pharmacological agent for glutathione depletion.

Note on Nomenclature: While the prompt specifies "L-Buthionine Sulfoxide," this guide focuses on L-Buthionine Sulfoximine (BSO) . In drug development, BSO is the active inhibitor of

Part 1: Executive Summary & Chemical Identity

L-Buthionine Sulfoximine (BSO) is a potent, irreversible inhibitor of

However, the sulfoximine moiety (

Chemical Profile

| Property | Specification |

| Active Compound | L-Buthionine-(S,R)-Sulfoximine |

| CAS Number | 83730-53-4 |

| Molecular Weight | 222.3 g/mol |

| Target Enzyme | |

| Key Degradants | Buthionine Sulfoxide (Inactive), Buthionine Sulfone |

| Critical Instability | Hydrolysis of the sulfoximine nitrogen in aqueous solution over time.[2][3][4][5] |

Part 2: Physicochemical Stability & Degradation Mechanisms

Aqueous Stability (The "24-Hour Rule")

Unlike many small molecules, BSO exhibits time-dependent instability in aqueous buffers. While the solid powder is stable for years at -20°C, the sulfoximine bond is liable to hydrolysis in water.

-

Observation: Aqueous solutions of BSO stored at 4°C or Room Temperature (RT) show a gradual loss of potency.

-

Mechanism: Nucleophilic attack on the sulfur center can displace the imine (

) group, reverting the compound to the sulfoxide analog or oxidizing it further to the sulfone. -

Guideline: Do not store aqueous working solutions for >24 hours. Data suggests that while 72-hour stability at RT is possible under strictly controlled pH, the risk of micro-degradation affecting

values is unacceptable for GLP (Good Laboratory Practice) standards.

Solvent Compatibility: Water vs. DMSO

A common error in BSO handling is the use of DMSO.

-

Water/PBS: BSO is highly soluble in water (~50–100 mM). This is the preferred solvent.[4]

-

DMSO: BSO is sparingly soluble or effectively insoluble in anhydrous DMSO. Furthermore, DMSO is hygroscopic; absorbed moisture can accelerate the hydrolysis of the sulfoximine.

-

Recommendation: Avoid DMSO. Prepare all stocks in sterile, nuclease-free water or PBS (pH 7.2–7.4).

Stereochemical Stability

Commercial BSO is often a mixture of diastereomers (L-S,R).

-

Active Isomer: The L-S-isomer is the potent inhibitor.

-

Inactive Isomer: The L-R-isomer is largely inactive but competes for renal clearance in vivo.

-

Racemization: There is no evidence of rapid racemization in solution at physiological pH, but extreme pH (<3 or >9) can catalyze stereochemical inversion or degradation.

Part 3: Mechanism of Action & Pathway Visualization

BSO functions as a transition-state analog. It is phosphorylated by

Figure 1: Mechanism of Action. BSO undergoes suicide inhibition via phosphorylation at the

Part 4: Validated Preparation & Storage Protocol

This protocol is designed to minimize hydrolysis and ensure consistent

Materials

-

L-Buthionine Sulfoximine (Solid): Store at -20°C, desiccated.

-

Solvent: Sterile Water for Injection (WFI) or PBS (pH 7.4).

-

Filtration: 0.22

m PVDF or PES syringe filter.

Workflow: The "Single-Use" System

-

Calculation: Calculate the mass required for a 100 mM master stock.

-

Example: Dissolve 22.2 mg BSO in 1.0 mL water.

-

-

Solubilization: Add solvent to the powder. Vortex gently. BSO dissolves rapidly; sonication is rarely needed and should be avoided to prevent heating.

-

Sterilization: Filter immediately through a 0.22

m membrane.[6] -

Aliquot Strategy (CRITICAL):

-

Do not store the bulk volume in one tube.

-

Aliquot into small volumes (e.g., 50

L or 100 -

Use screw-cap cryovials to prevent evaporation/sublimation.

-

-

Storage:

-

Thawing: Thaw an aliquot once on ice. Discard any unused portion. Never re-freeze.

Decision Logic for Handling

Figure 2: Preparation and Storage Decision Tree. Emphasizes water solubility and single-use aliquots to prevent hydrolysis.[7]

Part 5: Quality Control & Troubleshooting

If experimental results (e.g., ROS generation, cell death) become inconsistent, verify BSO stability using these checks.

| Observation | Potential Cause | Corrective Action |

| Precipitate in Stock | Concentration >100 mM or cold storage in PBS (salt effect). | Warm to 37°C briefly. If persistent, discard. Use water for high-conc stocks. |

| Loss of Potency | Hydrolysis to Buthionine Sulfoxide due to repeated freeze/thaw. | Use fresh aliquots. Verify -20°C freezer temp. |

| Unexpected Toxicity | Osmotic stress or pH shift from unbuffered water stock in sensitive cells. | Dilute stock at least 1:1000 into culture media to buffer pH. |

Reference Values for Validation

-

Cellular Assay: In HeLa or A549 cells, 10–100

M BSO should deplete >90% of GSH within 24 hours. -

Control: Use L-Buthionine (thioether) or Buthionine Sulfone as negative controls if testing specificity, as they do not inhibit

-GCS.

References

-

Griffith, O. W., & Meister, A. (1979). Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine).[4][8] Journal of Biological Chemistry, 254(16), 7558-7560.[4][8]

-

Griffith, O. W. (1982). Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis.[1][8] Journal of Biological Chemistry, 257(22), 13704-13712.[1][5][8]

-

Cayman Chemical. L-Buthionine-(S,R)-sulfoximine Product Information & Stability Data. Cayman Chemical Product Sheet.

-

Sigma-Aldrich. L-Buthionine Sulfoximine Product Information (CAS 83730-53-4).[9] Merck/Sigma Technical Data.

-

Anderson, M. E. (1998). Glutathione: an overview of biosynthesis and modulation. Chemico-Biological Interactions, 111, 1-14.

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. DL-Buthionine-(S,R)-sulfoximine | C8H18N2O3S | CID 119565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. L- Buthionine Sulfoximine [sigmaaldrich.com]

Technical Guide: L-Buthionine Sulfoximine (BSO) and Oxidative Stress Induction

[1][2][3][4]

Nomenclature Clarification:

While the term "L-Buthionine Sulfoxide" is occasionally encountered in literature or search queries, the pharmacologically active standard for glutathione depletion is L-Buthionine Sulfoximine (BSO) . This guide focuses on L-Buthionine-(S,R)-Sulfoximine, the potent, specific, and irreversible inhibitor of

Executive Summary

L-Buthionine Sulfoximine (BSO) is the gold-standard chemical tool for inducing oxidative stress via the specific depletion of intracellular glutathione (GSH).[1][2] Unlike direct oxidants (e.g.,

Mechanistic Foundation

The Glutathione Synthesis Pathway

Glutathione is a tripeptide (L-gamma-glutamyl-L-cysteinyl-glycine) synthesized in two ATP-dependent steps.[2] BSO targets the first, rate-limiting step:

-

Ligation (Rate-Limiting): L-Glutamate + L-Cysteine + ATP

-

Addition:

-Glutamylcysteine + Glycine + ATP

Mechanism of Inhibition

BSO functions as a transition-state analogue. It is phosphorylated by

Consequences of Inhibition:

-

GSH Depletion: Intracellular GSH levels drop exponentially as the cell consumes existing pools without replenishment.

-

Redox Imbalance: The GSH/GSSG ratio collapses, impairing GPX4 function (lipid peroxidation defense) and increasing cytosolic ROS.

-

Sensitization: Cells become vulnerable to electrophiles, radiation, and ferroptosis inducers (e.g., RSL3, Erastin).

Pathway Visualization

The following diagram illustrates the GSH synthesis pathway and the specific blockade point of BSO.

Caption: BSO irreversibly inhibits

Experimental Protocols

In Vitro Protocol (Cell Culture)

Objective: Deplete GSH by >90% to sensitize cells to stress or induce ferroptosis.

Reagents:

-

L-Buthionine Sulfoximine (Sigma-Aldrich/Merck, Cat# B2515).

-

Solvent: Sterile water or PBS (Stock solution: 100 mM, store at -20°C).

Workflow:

-

Seeding: Plate cells (e.g., HeLa, A549, HT-1080) at 30-50% confluence. BSO requires time to act; over-confluence can mask effects due to contact inhibition.

-

Treatment:

-

Standard Depletion: Add BSO to media at 10 µM – 1 mM .

-

High Resistance Lines: Up to 10 mM may be required for short durations.

-

-

Incubation: Incubate for 16 – 24 hours .

-

Note: GSH half-life varies by cell type. 24h is standard to clear pre-existing GSH pools.

-

-

Challenge (Optional): After 24h BSO pretreatment, add secondary insult (e.g., Cisplatin, RSL3) if testing sensitization.

Validation Controls:

-

Negative Control: Vehicle (Water/PBS).

-

Rescue Control (Critical): Co-treatment with N-Acetylcysteine (NAC) (1-5 mM) or GSH-Ethyl Ester (1-2 mM). If NAC rescues the phenotype, the effect is GSH-dependent.

In Vivo Protocol (Murine Models)

Objective: Systemic GSH depletion for xenograft sensitization.

Administration Routes:

-

Drinking Water (Preferred): 20 mM – 30 mM BSO in drinking water.

-

Stability: Replace water every 2-3 days.

-

Duration: Can be maintained for weeks.

-

-

Intraperitoneal (IP) Injection: 4 mmol/kg (approx. 890 mg/kg) every 4-8 hours.

-

Note: Rapid clearance makes IP less effective for sustained depletion than drinking water.

-

Quantitative Data: Dosing Guidelines

| Application | Cell Type / Model | Recommended Dose | Duration | Expected Outcome |

| Sensitization | HeLa / MCF-7 | 100 µM - 500 µM | 24h Pre-treat | >90% GSH loss; 5-10x shift in Cisplatin IC50 |

| Ferroptosis | HT-1080 / 786-O | 1 mM - 10 mM | 24h - 48h | Lipid peroxidation; Cell death (rescue w/ Ferrostatin-1) |

| In Vivo Tumor | Nude Mice Xenograft | 30 mM in Water | Continuous | Tumor growth retardation; Enhanced Radiosensitivity |

| Neurotoxicity | Primary Neurons | 10 µM - 100 µM | 24h | High sensitivity; rapid ROS elevation |

Data Interpretation & Validation